

An In-depth Technical Guide to α -Methyl- γ -butyrolactone

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Compound of Interest

Compound Name: *alpha-Methyl-gamma-butyrolactone*

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This technical guide provides a comprehensive overview of α -Methyl- γ -butyrolactone, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its chemical identity, physical and spectroscopic properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Synonyms

α -Methyl- γ -butyrolactone is a substituted five-membered lactone. It is a chiral molecule, though it is commonly available as a racemic mixture.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |
|-------------------|--|
| IUPAC Name | 3-methyloxolan-2-one[1] |
| CAS Number | 1679-47-6[1] |
| Molecular Formula | C ₅ H ₈ O ₂ [1] |
| Molecular Weight | 100.12 g/mol [1] |
| InChI | InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3[1] |
| InChIKey | QGLBZNZGBLRJGS-UHFFFAOYSA-N[1] |
| SMILES | CC1CCOC1=O[1] |
| Synonyms | 3-methyldihydrofuran-2(3H)-one[1], Dihydro-3-methyl-2(3H)-furanone[1], 2-Methylbutanolide[1], 4-Hydroxy-2-methylbutyric acid lactone, α-Methylbutyrolactone, 3-methyltetrahydrofuran-2-one |

Physicochemical Properties

α-Methyl-γ-butyrolactone is a colorless to pale yellow liquid with a faint, sweet odor. It is soluble in water and various organic solvents.

Table 2: Physicochemical Data

| Property | Value | Reference |
|--|--|----------------------------|
| Boiling Point | 78-81 °C at 10 mmHg | Sigma-Aldrich |
| Density | 1.058 - 1.062 g/cm ³ at 20 °C | The Good Scents Company[2] |
| Refractive Index (n _D ²⁰) | 1.431 - 1.435 | The Good Scents Company[2] |
| Flash Point | 72.78 °C (163.00 °F) | The Good Scents Company[2] |
| Solubility | Soluble in water | |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of α -Methyl- γ -butyrolactone.

Table 3: ^1H NMR Spectral Data

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---------------------------|----------------------|--------------|-----------------------------|
| -CH ₃ | 1.25 | Doublet | 7.0 |
| -CH ₂ - (C4) | 2.05 - 2.45 | Multiplet | |
| -CH- (C3) | 2.60 | Multiplet | |
| -CH ₂ -O- (C5) | 4.15 - 4.35 | Multiplet | |

Note: The provided ^1H NMR data is a representative interpretation and may vary based on the solvent and experimental conditions.

Table 4: IR Spectral Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------|
| ~1770 | Strong | C=O stretch (lactone) |
| 2850-3000 | Medium-Strong | C-H stretch (aliphatic) |
| 1170 | Strong | C-O stretch |

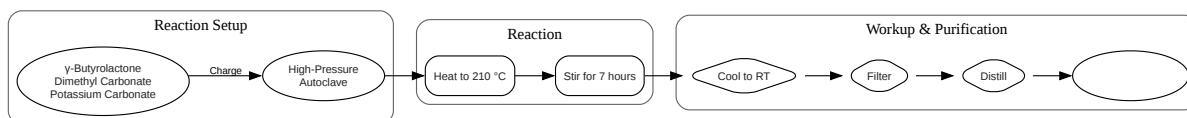
Experimental Protocol: Synthesis of α -Methyl- γ -butyrolactone

A direct and selective synthesis of α -Methyl- γ -butyrolactone can be achieved through the monomethylation of γ -butyrolactone using dimethyl carbonate (DMC) as both a reagent and a solvent, with potassium carbonate (K_2CO_3) as a base.^{[3][4]}

Materials and Equipment

- γ -Butyrolactone
- Dimethyl carbonate (DMC)
- Potassium carbonate (K_2CO_3), anhydrous
- High-pressure autoclave or a sealed reaction vessel capable of withstanding high temperatures and pressures
- Magnetic stirrer with heating capabilities
- Standard laboratory glassware for workup and purification
- Distillation apparatus

Reaction Workflow



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Caption: Workflow for the synthesis of α -Methyl- γ -butyrolactone.

Procedure

- **Reaction Setup:** In a high-pressure autoclave, combine γ -butyrolactone, a molar excess of dimethyl carbonate, and anhydrous potassium carbonate. The molar ratio of γ -butyrolactone to K_2CO_3 should be optimized, but a 1:1.5 ratio is a reasonable starting point. Dimethyl carbonate acts as both the methylating agent and the solvent.

- Reaction: Seal the autoclave and heat the mixture to 210 °C with vigorous stirring. Maintain this temperature for 7 hours. The high temperature is necessary to promote the reaction and the disproportionation of K_2CO_3 in the presence of DMC to form the active methoxide species.[3][4]
- Workup: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure.
- Purification: Filter the reaction mixture to remove the solid potassium carbonate and any other inorganic salts. The filtrate, which contains the product, unreacted starting materials, and byproducts, is then subjected to fractional distillation under reduced pressure to isolate the pure α -Methyl- γ -butyrolactone.

Chemical Structure

The chemical structure of α -Methyl- γ -butyrolactone is a five-membered ring containing an ester group (lactone) with a methyl group at the alpha position relative to the carbonyl group.

Caption: Chemical structure of α -Methyl- γ -butyrolactone.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to α -Methyl- γ -butyrolactone]. BenchChem, [2026]. [Online PDF]. Available at:

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